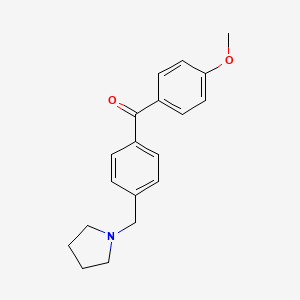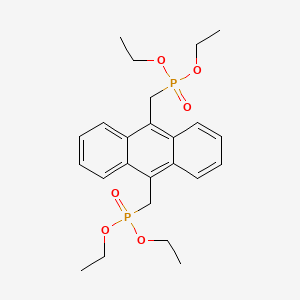
5-Bromo-1,6-naphthyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1,6-naphthyridin-2(1H)-one is a chemical compound that is part of the naphthyridine family, a group of compounds known for their diverse biological activities and potential therapeutic applications. Although the provided papers do not directly discuss 5-Bromo-1,6-naphthyridin-2(1H)-one, they do provide insights into the synthesis and properties of closely related naphthyridine derivatives, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of naphthyridine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 5,6-dihydrodibenzo[b,h][1,6]naphthyridines is achieved through a reaction between 2-(N-propargylamino)benzaldehydes and arylamines in the presence of copper bromide (CuBr2). This process involves an intramolecular inverse electron-demand hetero-Diels-Alder reaction followed by air oxidation, yielding the products in high yields under mild conditions . Similarly, the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine methyl homologs is accomplished by chemical modification of pyridine derivatives and involves condensation reactions and debenzylation . These methods highlight the versatility and adaptability of synthetic strategies for naphthyridine derivatives.
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives is characterized by a fused ring system that can be modified to yield various substituents. The presence of bromine, as seen in the compounds discussed in the papers, suggests that halogenation is a common structural modification. This can significantly affect the electronic properties of the molecule and its reactivity . The structural analysis of these compounds is crucial for understanding their chemical behavior and potential interactions with biological targets.
Chemical Reactions Analysis
Naphthyridine derivatives can undergo a range of chemical reactions, which are influenced by their molecular structure. The presence of bromine, for example, can make the compound more reactive in certain substitution reactions. The synthesis processes described in the papers involve reactions such as hetero-Diels-Alder, condensation, bromination, and reductive amination, which are fundamental in constructing the naphthyridine core and introducing various functional groups . These reactions are essential for tailoring the properties of the compounds for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthyridine derivatives are determined by their molecular structure and the nature of their substituents. The papers suggest that these compounds can be synthesized with high yields and purity, indicating good stability and tractability in synthetic processes . The presence of bromine and other substituents can influence properties such as solubility, melting point, and reactivity, which are important for the compound's application in chemical synthesis and potential drug development.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
5-Bromo-1,6-naphthyridin-2(1H)-one derivatives have been studied for their antiproliferative activity, particularly against breast cancer cell lines. These compounds are synthesized through regioselective palladium-catalyzed cross-coupling reactions. Their structural characterization highlights their potential in pharmaceutical research focused on cancer treatment (Guillon et al., 2017).
c-Met Kinase Inhibition
The 1,6-naphthyridine motif, when modified, shows bioactivity as c-Met kinase inhibitors. This is significant for its application in cancer therapy, where c-Met kinase plays a crucial role in cancer cell survival and metastasis. A specific study identified a new class of c-Met kinase inhibitor by incorporating a cyclic urea pharmacophore into the 1,6-naphthyridine framework, showing effective inhibition against TPR-Met phosphorylation and the proliferation of BaF3-TPR-Met cells (Wang et al., 2013).
Synthesis and Biomedical Applications
1,6-Naphthyridin-2(1H)-ones are versatile heterocyclic compounds, serving as ligands for various receptors in the body, thus offering a broad spectrum of biomedical applications. Their synthesis and the diversity of substituents present at different positions on the naphthyridine core have been extensively studied, highlighting the compound's utility in pharmaceutical development for therapeutic applications (Oliveras et al., 2021).
Novel Organic Semiconductor Materials
4,8-Substituted 1,5-naphthyridines, closely related to the 1,6-naphthyridin-2(1H)-one structure, have been synthesized for use in organic semiconductors, demonstrating high thermal robustness and blue fluorescence, suitable for OLED applications. This indicates the potential of naphthyridine derivatives in electronic and optoelectronic devices (Wang et al., 2012).
Antibacterial Activity
Research into 1,8-naphthyridin-2(1H)-ones has also explored their potential antibacterial activity, with some derivatives showing inhibitory action against penicillin-binding protein 6, demonstrating efficacy against both gram-positive and gram-negative bacteria. This suggests their role in addressing antibiotic resistance and developing new antibacterial agents (Sakram et al., 2019).
Eigenschaften
IUPAC Name |
5-bromo-1H-1,6-naphthyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-8-5-1-2-7(12)11-6(5)3-4-10-8/h1-4H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOWEWFBGYLXNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C(=NC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,6-naphthyridin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


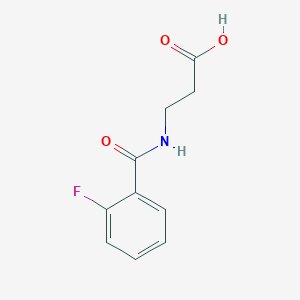
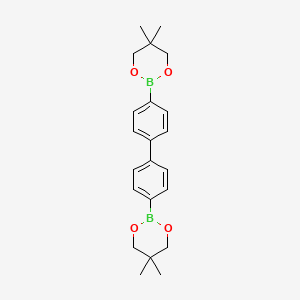
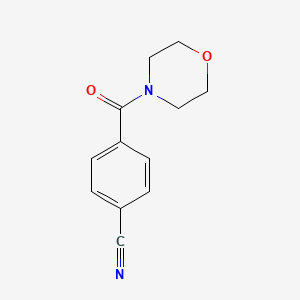

![1-[(Benzyloxy)carbonyl]-5-methyl-N-(2-phenoxybenzoyl)tryptophan](/img/structure/B1339523.png)

![methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1339533.png)
![N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide](/img/structure/B1339534.png)
![cis-8-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1339535.png)

